molecular formula C21H22ClNO4S B2354669 1-(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-4-phenylbutane-1,4-dione CAS No. 2034608-34-7

1-(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-4-phenylbutane-1,4-dione

Cat. No.: B2354669
CAS No.: 2034608-34-7
M. Wt: 419.92
InChI Key: VBEIYJIEXZCTOL-UHFFFAOYSA-N
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Description

1-(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-4-phenylbutane-1,4-dione is a complex organic compound that features a thiazepane ring, a chlorophenyl group, and a phenylbutane-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-4-phenylbutane-1,4-dione typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as phase-transfer catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as recrystallization and chromatography are employed to purify the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-4-phenylbutane-1,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and the thiazepane ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides and sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings or the thiazepane ring.

Scientific Research Applications

1-(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-4-phenylbutane-1,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-4-phenylbutane-1,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-4-phenylbutane-1,4-dione is unique due to its thiazepane ring, which imparts distinct chemical and biological properties. Its combination of functional groups allows for a wide range of chemical modifications and applications, setting it apart from other similar compounds.

Properties

IUPAC Name

1-[7-(2-chlorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]-4-phenylbutane-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClNO4S/c22-18-9-5-4-8-17(18)20-12-13-23(14-15-28(20,26)27)21(25)11-10-19(24)16-6-2-1-3-7-16/h1-9,20H,10-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBEIYJIEXZCTOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCS(=O)(=O)C1C2=CC=CC=C2Cl)C(=O)CCC(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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